molecular formula C9H7ClN2O2 B2897457 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 142048-60-0

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one

Cat. No. B2897457
CAS RN: 142048-60-0
M. Wt: 210.62
InChI Key: KJVIHPYFNTTZFV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a compound that belongs to the family of oxadiazinones. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been found to possess several interesting properties, including its ability to act as an inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Thermal Decomposition

  • 1,3,5-Oxadiazines, including 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines, are significant in medicine and agriculture. Their thermal decomposition was analyzed using gas chromatography/mass spectrometry (GC/MS). These compounds displayed thermal instability, undergoing decomposition with cleavage of the oxadiazine ring and forming products like 4-chlorobenzonitrile and N-arylcyanamides (Zadorozhnii et al., 2020).

Mass Spectrometric Fragmentation

  • The mass spectrometric fragmentation pattern of similar compounds, 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines, was studied under fast-atom bombardment conditions. This research aids in understanding the fragmentation patterns of such oxadiazine derivatives, which is vital for their characterization in various scientific applications (Zadorozhnii et al., 2018).

Synthesis of Heterocyclic Compounds

  • New heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, including 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole, have been synthesized. These compounds are used to create fused heterocyclic compounds, demonstrating the versatility of 4-chlorophenyl-oxadiazoles in synthesizing complex molecular structures (Abbas, Hussain, & Shakir, 2017).

Green Synthesis Method

  • An eco-friendly method for the preparation of 2-aryl-1,3,4-oxadiazoles, important in various research fields, has been developed. This method, involving the reaction of hydrazides with 1,1-dichloro-2-nitroethene, features high yields, energy efficiency, and the use of water as a reaction medium, highlighting the environmental benefits of such synthesis techniques (Zhu, Zou, Shao, & Li, 2015).

Antimicrobial Synthesis

  • Compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and evaluated for antimicrobial activity. These syntheses and subsequent evaluations demonstrate the potential pharmaceutical applications of 4-chlorophenyl-1,3,4-oxadiazoles (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVIHPYFNTTZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one

CAS RN

142048-60-0
Record name 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
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